Tributyl(4-fluorophenyl)stannane
Overview
Description
Tributyl(4-fluorophenyl)stannane is a chemical compound that is part of the organotin family, where tin is covalently bonded to carbon atoms. Although the specific compound Tributyl(4-fluorophenyl)stannane is not directly mentioned in the provided papers, related compounds such as tributyl(3,3,3-trifluoro-1-propynyl)stannane and other tributylstannyl derivatives are discussed. These compounds are typically used in organic synthesis as reagents or intermediates due to their ability to transfer the tributylstannyl group to other molecules, thereby modifying their chemical structure.
Synthesis Analysis
The synthesis of tributylstannyl compounds can vary depending on the desired organotin product. For instance, tributyl(3,3,3-trifluoro-1-propynyl)stannane is synthesized from 2-bromo-3,3,3-trifluoropropene in a single step . This suggests that similar methodologies could potentially be applied to synthesize Tributyl(4-fluorophenyl)stannane, starting from a suitable fluorinated aromatic precursor and using a tributyltin reagent.
Molecular Structure Analysis
The molecular structure of organotin compounds can be quite complex. For example, bis(2,4,6-triisopropylphenyl)(fluorenylidene)stannane forms a dimer with a planar four-membered ring and long intracyclic Sn-C bonds as revealed by X-ray analysis . Although this compound is not directly related to Tributyl(4-fluorophenyl)stannane, it provides insight into the potential structural characteristics of tin-carbon bonds and the steric effects that bulky groups can have on the molecular conformation.
Chemical Reactions Analysis
Organotin compounds are known for their diverse reactivity. Tributylstannyl derivatives can participate in various chemical reactions, such as 1,3-dipolar cycloadditions , free-radical conditions , and silver-catalyzed cyclization-stannylation . These reactions often result in the formation of heterocyclic compounds or the introduction of functional groups, indicating that Tributyl(4-fluorophenyl)stannane could also be used in similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of organotin compounds like Tributyl(4-fluorophenyl)stannane are influenced by the nature of the organic groups attached to the tin atom. The presence of a fluorophenyl group could affect the compound's boiling point, solubility, and stability. While the papers provided do not discuss the specific properties of Tributyl(4-fluorophenyl)stannane, they do suggest that tributylstannyl compounds are generally stable and can be handled under normal laboratory conditions .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Tributyl(3,3,3-trifluoro-1-propynyl)stannane, a compound closely related to Tributyl(4-fluorophenyl)stannane, has been used in the synthesis of various trifluoromethylated heterocyclic compounds. These compounds, such as (tributylstannyl)trifluoromethyl-pyrazole, -triazole, and -isoxazole, have been found useful as building blocks for introducing functional groups like aryl groups or iodine (Hanamoto, Hakoshima, & Egashira, 2004).
Palladium-Catalyzed Carbonylative Coupling
In a related context, tributyl(1-fluorovinyl)stannane, a compound similar in structure to Tributyl(4-fluorophenyl)stannane, has been used in palladium-catalyzed carbonylative coupling reactions. This process successfully yields aryl 1-fluorovinyl ketones, indicating potential applications in organic synthesis (Hanamoto, Handa, & Mido, 2002).
Insertion of CO2 into Palladium Allyl Bond
Tributyl(allyl)stannane, closely related to Tributyl(4-fluorophenyl)stannane, has been used in the study of CO2 insertion into a palladium allyl bond. This process forms part of a catalytic cycle where the transmetalation between tin and palladium is the rate-determining step, showing potential for applications in catalysis and organic synthesis (Johansson & Wendt, 2007).
Synthesis of β-Substituted (Allyl)Tributylstannane
A novel tributyl-[(2-methylidene-4,4-diethoxy)butyl]stannane was synthesized and applied in asymmetric allylation, indicating its utility in the synthesis of optically active homoallylic alcohol. This highlights the role of such stannanes in stereocontrolled synthesis and the creation of complex organic molecules (Masyuk & Mineeva, 2016).
Preparation and Characterization of Organotin Compounds
Preparation methods and characterization of various organotin compounds, which include tributylstannane derivatives, have been studied. These methods focus on synthesis, handling, and storage, which are crucial for their application in various scientific research contexts (Luescher, Jindakun, & Bode, 2018).
Safety And Hazards
Tributyl(4-fluorophenyl)stannane is considered hazardous. It is toxic if swallowed, harmful in contact with skin, causes skin irritation, serious eye irritation, may damage fertility, may damage the unborn child, and causes damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
tributyl-(4-fluorophenyl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPKMHDTSOPPOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31FSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372111 | |
Record name | tributyl(4-fluorophenyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tributyl(4-fluorophenyl)stannane | |
CAS RN |
17151-47-2 | |
Record name | tributyl(4-fluorophenyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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